3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide is a chemical compound with the molecular formula C15H12Cl2FNO2 and a molecular weight of 328.17 g/mol. This compound has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biology, and materials science. Its structure features a dichlorobenzamide backbone linked to a 4-fluorophenoxyethyl group, which contributes to its unique properties and reactivity.
The compound can be synthesized through specific chemical reactions involving readily available precursors. It is commonly used in laboratories for research purposes and is available for purchase from chemical suppliers such as Benchchem.
3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide is classified as an organic compound, specifically a substituted benzamide. It falls under the category of halogenated compounds due to the presence of chlorine and fluorine atoms in its structure.
The synthesis of 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(4-fluorophenoxy)ethylamine. This reaction is facilitated by using a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
The molecular structure of 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide consists of:
3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide can undergo several chemical transformations:
The mechanism of action for 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, it modulates their activity, potentially inhibiting pathways related to cell proliferation or inflammation. This interaction can lead to various biochemical effects depending on the target involved .
3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide has several scientific uses:
This compound's unique structural features make it valuable for various research and industrial applications, highlighting its importance in advancing chemical knowledge and practical uses.
Benzamide derivatives constitute a privileged scaffold in drug discovery due to their synthetic versatility, metabolic stability, and capacity for diverse target interactions. The core benzamide structure (–C(O)NH–) provides a rigid planar conformation favorable for hydrogen bonding with biological targets, while the aromatic ring allows extensive substitution to modulate electronic properties, lipophilicity, and steric bulk. 3,4-Dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide exemplifies this strategy, featuring substitutions specifically designed to enhance binding affinity and selectivity.
Table 1: Biologically Active Benzamide Analogs and Their Applications
Compound Name | Core Structure Modifications | Reported Biological Activity | Reference |
---|---|---|---|
3,4-Dichloro-N-(4-phenylbutyl)benzamide | Dichlorophenyl + alkyl linker (C4) | Screening compound for diverse targets | |
5-(Anilinosulfonyl)-2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide | Dichlorophenyl + sulfonamide + nitroaryl | Experimental therapeutic agent | [5] |
Prostaglandin E2 antagonists (e.g., Patent CN1867551A) | Varied halogenation + phenoxy linkers | Anti-inflammatory, analgesic | [3] |
Moclobemide (example clinical agent) | Chlorobenzamide + morpholine | Monoamine oxidase inhibitor (antidepressant) | General Knowledge |
Structurally, 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide shares key characteristics with advanced benzamide-based drug candidates. For instance, 3,4-dichloro-N-(4-phenylbutyl)benzamide (EVT-4837323) features a similar dichlorinated benzamide core but employs a longer alkyl chain (phenylbutyl) instead of the phenoxyethyl linker . This analog is commercially utilized as a screening compound for investigating novel therapeutic targets, highlighting the scaffold's broad utility. Another complex analog, 5-(anilinosulfonyl)-2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide (EVT-3798558), incorporates additional sulfonamide and nitroaryl functionalities, expanding its potential for multi-target engagement [5]. Patent literature reveals benzamides like those in CN1867551A, where halogenated benzamides with phenoxyethylamino linkers act as potent prostaglandin E2 antagonists for pain and inflammation treatment [3]. These examples underscore the benzamide scaffold's adaptability, where strategic incorporation of halogen atoms and optimized linkers—such as the phenoxyethyl group in our subject compound—enables fine-tuning for specific biological applications ranging from central nervous system disorders to oncology and inflammation.
The deliberate incorporation of halogen atoms and the phenoxyethyl substituent in 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide exemplifies rational drug design principles aimed at enhancing molecular interactions and optimizing physicochemical properties.
Halogenation Effects: The 3,4-dichloro substitution on the benzoyl ring and the 4-fluoro substitution on the terminal phenyl ring serve distinct yet complementary purposes. Chlorine atoms, with their moderate size (van der Waals radius ~1.75 Å) and significant electron-withdrawing capability (σpara = 0.23), profoundly influence the compound's electronic distribution and steric profile. The meta and para chlorines on the benzoyl ring induce a strong electron-deficient character in the carbonyl group, increasing its hydrogen bond accepting capacity towards target proteins. This enhances binding affinity, as the polarized carbonyl can form stronger interactions with serine, threonine, or tyrosine residues. Simultaneously, the chlorine atoms contribute to favorable lipophilic interactions within hydrophobic binding pockets, improving binding energy [6]. The 4-fluorine atom on the distal phenyl ring, while less lipophilic than chlorine, serves critical electronic and metabolic roles. Fluorine's high electronegativity (Pauling scale: 4.0) creates a strong dipole moment and can influence the pKa of neighboring functional groups. Crucially, the carbon-fluorine bond is highly stable towards metabolic cleavage, particularly oxidative processes mediated by cytochrome P450 enzymes. This substitution effectively blocks common metabolic pathways (para-hydroxylation) that would otherwise deactivate the phenyl ring, thereby improving metabolic stability and extending plasma half-life [6] [7]. The combination leverages chlorine's binding affinity benefits and fluorine's metabolic stabilization, a strategy increasingly prevalent in FDA-approved drugs [6].
Phenoxyethyl Linker: The –OCH₂CH₂NH– linker bridges the distal 4-fluorophenyl group and the benzamide core. This moiety offers significant advantages over simpler alkyl chains or direct aryl connections:
Table 2: Functional Roles of Halogens and Substituents in Drug Design
Structural Element | Key Physicochemical Effects | Biological Consequences |
---|---|---|
3,4-Dichloro (Benzoyl Ring) | Increased lipophilicity; Enhanced electron withdrawal from carbonyl; Steric bulk | Improved hydrophobic binding; Stronger H-bond acceptance; Complementary van der Waals interactions |
4-Fluoro (Distal Phenyl) | Metabolic blocking (para position); Moderate electron withdrawal; Low steric impact | Enhanced metabolic stability; Modulation of ring electronics without steric hindrance |
Phenoxyethyl Linker (–OCH₂CH₂–) | Introduction of H-bond acceptor (ether oxygen); Controlled flexibility; Moderate polarity | Potential for additional protein contacts; Optimal spatial orientation of aryl groups; Balanced permeability |
Halogen Bonding: Beyond hydrophobic effects and metabolic stabilization, halogens—especially chlorine and fluorine—can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophile (σ-hole) interacting with electron donors (e.g., carbonyl oxygen, amide nitrogen, or sulfur atoms). Chlorine, with its larger and more polarizable electron cloud compared to fluorine, forms stronger halogen bonds (strength ~2–5 kcal/mol), which can significantly contribute to binding affinity and selectivity. While fluorine is a weak halogen bond donor, its presence in ortho positions relative to hydrogen bond donors can enhance intramolecular hydrogen bonding, influencing conformation [3] [6] [7]. The strategic placement of chlorine atoms in 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide thus leverages multiple molecular recognition mechanisms critical for high-affinity target engagement.
The integration of chlorine atoms into benzamide frameworks represents an enduring strategy in medicinal chemistry, evolving from early serendipitous discoveries to contemporary rational design paradigms. Chlorinated benzamides have traversed several therapeutic areas, driven by the atom's unique ability to modulate key drug-like properties.
The foundational era (1950s-1970s) saw chlorinated benzamides emerge primarily as antiemetics (e.g., metoclopramide) and antipsychotics (e.g., clebopride, sulpiride). These early agents established the benzamide scaffold as a viable platform for central nervous system activity. Crucially, chlorination was empirically observed to enhance potency and duration of action compared to non-halogenated analogs. For instance, the ortho-chloro substitution in metoclopramide was found to be essential for dopamine D₂ receptor antagonism. This period established chlorine's dual role: enhancing binding affinity through hydrophobic interactions and electronic effects on the amide bond, and improving pharmacokinetics by retarding oxidative metabolism [4] [6].
The 1980s-1990s witnessed a diversification driven by improved understanding of structure-activity relationships and advances in synthetic chemistry. Chlorinated benzamides expanded into oncology (e.g., dacarbazine derivatives) and gastroenterology. Key developments included exploring ortho, meta, and para chloro substitutions and combining chlorine with other substituents. Medicinal chemists systematically documented how meta-chloro substitution enhanced metabolic stability compared to para, while ortho-chloro could enforce torsional angles influencing receptor binding. Furthermore, combining chlorine with electron-donating groups (e.g., methoxy) or other halogens (e.g., fluoro) yielded compounds with optimized electronic profiles. This era solidified chlorine's status as a versatile tool for tuning absorption, distribution, metabolism, and excretion properties, particularly enhancing microsomal stability and plasma half-life [4] [6].
The 21st century represents the rational design era, characterized by structure-based drug design, sophisticated computational modeling, and an emphasis on polypharmacology. Chlorinated benzamides like 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide exemplify modern approaches where halogen placement is meticulously planned using X-ray crystallography and molecular docking studies. Key trends include:
The historical trajectory reveals a shift from empirical chlorination to predictive, multi-parameter optimization. Chlorinated benzamides have evolved from simple monofunctional agents to complex, multi-halogenated molecules like 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide, where chlorine atoms synergize with fluorine and specialized linkers to achieve refined pharmacological profiles. This progression underscores chlorine's enduring value in addressing contemporary drug discovery challenges—enhancing potency, prolonging action, and enabling selective target modulation across diverse therapeutic areas [3] [4] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8